

Application Notes: BDP R6G Alkyne for Fixed-Cell Imaging

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Compound of Interest

Compound Name: BDP R6G alkyne

Cat. No.: B605998

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Introduction

BDP R6G alkyne is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its structural similarity to Rhodamine 6G (R6G) results in comparable spectral properties, but with the superior photostability and high fluorescence quantum yield characteristic of BODIPY dyes.^{[1][2][3]} The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction commonly known as "click chemistry."^{[2][4]} These features make **BDP R6G alkyne** an excellent tool for visualizing a wide range of biomolecules, including proteins, nucleic acids, and glycans, in fixed-cell imaging applications.

Key Features and Applications

BDP R6G alkyne offers several advantages for fixed-cell imaging:

- **High Fluorescence Quantum Yield:** With a quantum yield of 0.96, **BDP R6G alkyne** provides bright fluorescent signals, enabling the detection of low-abundance targets.
- **Excellent Photostability:** As a BODIPY dye, BDP R6G exhibits greater resistance to photobleaching compared to traditional fluorophores like fluorescein, allowing for longer exposure times and more robust image acquisition.

- **Narrow Emission Spectrum:** The dye's narrow emission spectrum reduces spectral overlap in multicolor imaging experiments, improving the clarity and accuracy of the results.
- **Bioorthogonal Reactivity:** The alkyne group's specific reactivity with azides ensures minimal off-target labeling, leading to high signal-to-noise ratios.
- **Versatility:** **BDP R6G alkyne** can be used to label a variety of azide-modified biomolecules that have been metabolically incorporated or enzymatically tagged in cells.

Primary Applications in Fixed-Cell Imaging Include:

- Visualization of newly synthesized proteins through the incorporation of azide-bearing amino acid analogs (e.g., L-azidohomoalanine, AHA).
- Imaging of DNA replication by labeling with azide-modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine, EdU, followed by an azide-alkyne reaction in a two-step process).
- Detection and localization of post-translationally modified proteins, such as glycosylated proteins, using azide-functionalized sugars.

Data Presentation

Photophysical Properties of BDP R6G Alkyne

Property	Value	Reference
Excitation Maximum (λ_{ex})	530 nm	
Emission Maximum (λ_{em})	548 nm	
Fluorescence Quantum Yield (Φ)	0.96	
Molar Extinction Coefficient (ϵ)	$\sim 80,000 \text{ cm}^{-1}\text{M}^{-1}$ (in methanol for similar BODIPY dyes)	
Solubility	DMF, DMSO, DCM	
Molecular Weight	377.2 g/mol	

Comparative Analysis of Fluorescent Probes

While direct quantitative comparisons of **BDP R6G alkyne** with other fluorescent alkynes in fixed-cell imaging are not extensively published, the inherent properties of BODIPY dyes suggest superior performance in terms of photostability and quantum yield over many common fluorophores. For instance, BODIPY dyes are known to be significantly more photostable than fluorescein. In multicolor experiments, the choice of dye should also consider spectral overlap with other fluorophores being used.

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Biomolecules in Fixed Adherent Cells

This protocol provides a general procedure for labeling azide-modified proteins or other biomolecules in fixed cells using **BDP R6G alkyne**.

Materials:

- **BDP R6G alkyne**
- Copper(II) sulfate (CuSO_4)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., Sodium Ascorbate)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Antifade mounting medium

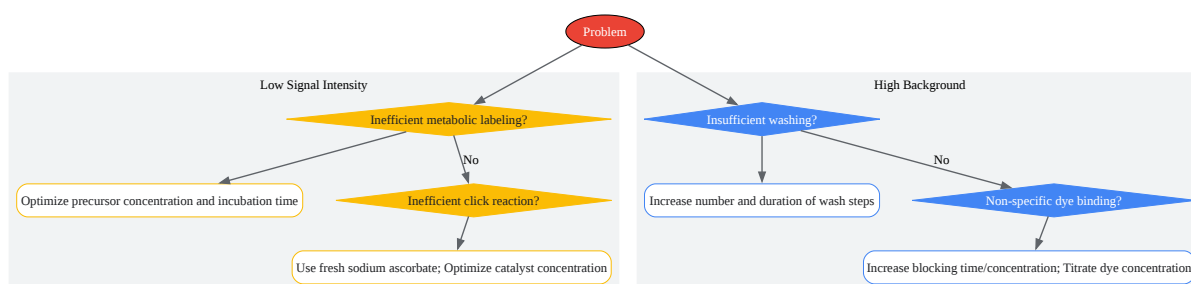
- Coverslips and microscope slides

Procedure:

- Cell Culture and Metabolic Labeling:
 - Seed cells on coverslips in a multi-well plate and culture under appropriate conditions.
 - Incubate cells with the desired azide-modified metabolic precursor (e.g., AHA for nascent proteins) at an optimized concentration and duration.
- Cell Fixation:
 - Remove the culture medium and wash the cells twice with PBS.
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Cell Permeabilization:
 - Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 100 μ L reaction, mix the following components in order:
 - 85 μ L PBS

- 1 μ L **BDP R6G alkyne** (from a 10 mM stock in DMSO)
- 2 μ L Copper(II) Sulfate (from a 20 mM stock in water)
- 2 μ L THPTA ligand (from a 10 mM stock in water)
- 10 μ L Sodium Ascorbate (from a 200 mM stock in water, freshly prepared)
- Remove the blocking buffer from the cells and add the click reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Remove the click reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
 - Wash twice with PBS.
- Counterstaining (Optional):
 - If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst according to the manufacturer's protocol.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation: \sim 530 nm, Emission: \sim 550 nm) and any counterstains.

Mandatory Visualization



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